Phthalimidoacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRGLKPBJVVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284160 | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-57-7 | |
| Record name | Phthalimidoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3416-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxopropyl)Isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIMIDOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZC7V7NJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Approaches for Phthalimidoacetone
Established Synthetic Routes to Phthalimidoacetone
Established methods for synthesizing this compound often involve reactions that introduce the phthalimide (B116566) group onto a suitable acetone (B3395972) derivative.
Historical Synthetic Discoveries and Advancements
Historically, the synthesis of this compound has been linked to the preparation of aminoacetone. Early methods for obtaining aminoacetone involved routes such as the reduction of nitroacetone or isonitrosoacetone. However, the acid hydrolysis of this compound emerged as a more convenient method for preparing aminoacetone hydrochloride. orgsyn.org This highlights the historical significance of this compound as a key precursor in accessing other important chemical building blocks.
Classical Preparative Methods and Their Refinements
A classical preparative method for this compound involves the reaction of chloroacetone (B47974) with potassium phthalimide. This reaction is typically carried out by refluxing the reactants in a solvent such as dry acetone. liverpool.ac.uk The solid product, this compound, is then isolated by filtration and can be purified by crystallization from ethanol. liverpool.ac.uk
Hydrolysis of this compound in Synthesis
The hydrolysis of this compound is a significant step in the synthesis of aminoacetone. Acid hydrolysis, often using concentrated hydrochloric acid, cleaves the phthalimide group, yielding aminoacetone hydrochloride and phthalic acid. orgsyn.orgliverpool.ac.uk This hydrolysis is cited as a convenient method for the preparation of aminoacetone. orgsyn.org The reaction involves refluxing this compound with hydrochloric acid. liverpool.ac.uk
Modernized and Enhanced Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have led to the development of modernized and enhanced protocols for the synthesis of this compound and its intermediates, often employing techniques like microwave irradiation and utilizing reagents such as N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA).
Microwave-Assisted Synthesis of this compound Intermediates
Microwave-assisted synthesis has been explored to expedite reactions and improve yields in the preparation of organic compounds, including intermediates related to this compound synthesis. While direct microwave synthesis of this compound itself is not explicitly detailed in the search results, microwave irradiation has been successfully applied in the synthesis of related enaminones derived from this compound. semanticscholar.orgnih.gov Microwave heating can significantly reduce reaction times compared to conventional heating methods. semanticscholar.orgnih.govnih.govpsu.edu For instance, the condensation of this compound with DMFDMA under microwave irradiation was achieved in a much shorter time (20 minutes) compared to refluxing in xylene (8 hours). semanticscholar.orgnih.gov
Condensation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)
N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a valuable reagent used in condensation reactions to introduce a dimethylaminomethylene group. fishersci.se this compound undergoes condensation with DMFDMA to afford an enaminone product, 2-(4-dimethylamino-2-oxo-3-butenyl)isoindole-1,3-dione. semanticscholar.orgnih.govscilit.commdpi.comnih.govresearchgate.net This reaction can be carried out under various conditions, including refluxing in xylene or under microwave irradiation. semanticscholar.orgnih.govnih.gov The condensation with DMFDMA is a key step in utilizing this compound as a building block for the synthesis of more complex heterocyclic compounds. semanticscholar.orgnih.govscilit.commdpi.comnih.govresearchgate.netresearchgate.net
Yields for Condensation of this compound with DMFDMA
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Xylene | Reflux | 8 hours | 76 semanticscholar.orgnih.govnih.gov |
| Microwave Irradiation | None | 180 | 20 min | 77 semanticscholar.orgnih.govnih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in the design of chemical products and processes acs.orgmlsu.ac.in. While specific dedicated "green" syntheses of this compound are not extensively detailed in the provided search results, the broader principles of green chemistry can be applied to its synthesis. These principles include waste prevention, atom economy, less hazardous chemical syntheses, the use of safer solvents and auxiliaries, and catalysis acs.orgmlsu.ac.inorganic-chemistry.org.
Maximizing atom economy, which measures the incorporation of all materials used in the process into the final product, is a key aspect of green chemistry acs.orgmlsu.ac.in. Designing synthetic routes that minimize byproducts aligns with this principle. The use of innocuous solvents and the minimization of auxiliary substances are also important considerations acs.orgmlsu.ac.in.
Although not specifically about this compound, research into green synthesis methods for other compounds, such as metal nanoparticles using plants or catalyst- and solvent-free reactions for pyrroles, illustrates the types of approaches that could potentially be explored for a greener this compound synthesis in the future organic-chemistry.orgrsc.org.
Precursor Compounds and Building Blocks in this compound Synthesis
The synthesis of this compound relies on the strategic use of specific precursor compounds and building blocks that provide the necessary structural elements.
Role of Aminoacetone Hydrochloride
Aminoacetone hydrochloride is a crucial starting material or intermediate in various syntheses, particularly for heterocycles orgsyn.orgorgsyn.orggoogle.com. It has been prepared through several methods, including the hydrolysis of this compound orgsyn.orgorgsyn.organu.edu.au. This indicates a reciprocal relationship where this compound can be a precursor to aminoacetone hydrochloride via hydrolysis.
Conversely, aminoacetone hydrochloride can serve as a building block for other compounds. For example, 4-acetonylamino-2-chloro-5-nitropyrimidine was prepared from 2,4-dichloro-5-nitropyrimidine (B15318) and aminoacetone hydrochloride anu.edu.au. This demonstrates the utility of aminoacetone hydrochloride, which can be derived from this compound, in constructing more complex molecules.
One method for preparing aminoacetone hydrochloride involves the hydrolysis of acetyl-protected aminoacetone, which is obtained from glycine, acetic anhydride (B1165640), and pyridine (B92270) google.com. This highlights a route to aminoacetone hydrochloride that does not directly involve this compound as a precursor, suggesting alternative pathways to this key building block google.com.
Reaction Chemistry and Mechanistic Investigations of Phthalimidoacetone
Mannich Reactions Involving Phthalimidoacetone
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction involving the condensation of an enolizable carbonyl compound, a non-enolizable aldehyde, and an amine or ammonia (B1221849) derivative, yielding a β-aminocarbonyl compound (Mannich base). buchler-gmbh.com this compound, with its enolizable ketone, can participate in Mannich reactions. dcu.ie
Organocatalytic Asymmetric Mannich Reactions with this compound
Organocatalysis has emerged as a powerful tool for achieving asymmetry in various organic transformations, including the Mannich reaction. rsc.orgru.nl Chiral organocatalysts, particularly chiral secondary amines, can activate carbonyl compounds through enamine or iminium catalysis, facilitating enantioselective carbon-carbon bond formation. rsc.org
Studies have demonstrated the use of organocatalysts, such as L-proline-derived tetrazoles, in asymmetric Mannich reactions involving protected amino ketones, including this compound. researchgate.netsigmaaldrich.com These reactions can afford diamines with good to excellent yields and enantioselectivities. rsc.orgresearchgate.net For instance, a three-component Mannich reaction involving this compound, aldehydes, and p-anisidine (B42471) catalyzed by a L-proline-derived tetrazole has been reported to produce chiral 1,4-diamines with good yields (53–95%) and enantioselectivities (57–97% ee). rsc.org
Investigations into the reaction conditions, including solvent and temperature, have shown that solvents like DMSO, DMF, and NMP can be effective, influencing both yield and enantioselectivity. researchgate.net
Regioselectivity Control in Mannich Reactions with this compound
The presence of the phthalimido protecting group in this compound plays a crucial role in controlling the regioselectivity of Mannich reactions. researchgate.net In reactions with imines catalyzed by an L-proline-derived tetrazole, the amino ketone protecting group dictates the regiochemical outcome. researchgate.net Phthalimido ketones, such as this compound, tend to provide chiral 1,4-diamines, whereas other protected amino ketones like azido (B1232118) ketones yield 1,2-diamines. researchgate.net This protecting group-dependent regioselectivity allows for selective access to different classes of chiral diamines. researchgate.net
Formation of Chiral Diamines
The organocatalytic asymmetric Mannich reaction of this compound with imines serves as an effective method for the synthesis of chiral 1,4-diamines. researchgate.netrsc.org These reactions, often catalyzed by chiral secondary amines or derived tetrazoles, proceed with good yields and high enantioselectivities. researchgate.netsigmaaldrich.com The resulting chiral diamines are valuable intermediates in organic synthesis, particularly for the construction of complex molecules and potential pharmaceutical agents. buchler-gmbh.com
Self-Condensation Reactions of this compound
Self-condensation, a type of aldol (B89426) condensation where a compound acts as both the enolic donor and the electrophilic acceptor, is a known reaction for carbonyl compounds. wikipedia.orgorganicreactions.orglibretexts.org this compound can undergo self-condensation reactions. One reported instance involves the self-condensation of an enaminone derived from this compound upon heating in acetic acid or under microwave irradiation in the presence of an acidic zeolite, leading to the formation of 1,3,5-triacylbenzene derivatives. mdpi.comscilit.com
Reactions as a Precursor to Enaminones
This compound is a valuable precursor for the synthesis of enaminones. mdpi.comscilit.comsemanticscholar.orgnih.gov The condensation of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) is a common method to synthesize the corresponding enaminone, 2-(4-dimethylamino-2-oxobut-3-enyl)isoindole-1,3-dione. mdpi.comscilit.comsemanticscholar.orgnih.gov This reaction can be carried out under various conditions, including refluxing in xylene or heating under microwave irradiation, with reported yields around 76-77%. mdpi.comsemanticscholar.orgnih.gov
The enaminone derived from this compound is a versatile intermediate that can be utilized in subsequent reactions to synthesize various heterocyclic compounds, such as tetrahydropyrimidines, dihydropyridines, triacylbenzenes, and naphthofurans. mdpi.comscilit.com
Derivatization Strategies and Functional Group Transformations
This compound, possessing a ketone and an imide functionality, can undergo various derivatization strategies and functional group transformations typical of these moieties. Derivatization is often employed to modify the physical or chemical properties of a compound, such as volatility or detectability, for analytical purposes like gas chromatography or mass spectrometry. greyhoundchrom.comresearch-solution.comspectroscopyonline.comresearchgate.netsigmaaldrich.com Functional group transformations allow for the conversion of the existing functional groups into other useful functionalities, expanding the synthetic utility of this compound.
While specific detailed research findings on the extensive derivatization of this compound itself were not extensively detailed in the search results beyond its conversion to an enaminone, the general principles of derivatization applicable to ketones and imides can be considered. Ketones can undergo reactions such as oxime or hydrazone formation, reduction to alcohols, oxidation, and alpha-halogenation. The phthalimide (B116566) group can be cleaved to reveal the primary amine, for example, through the Gabriel synthesis route, although the provided search result mentions using this compound as a starting material and then cleaving the phthalimide group by refluxing with hydrochloric acid to obtain phthalic acid and the corresponding amine (acetone in this case, which then likely undergoes further reactions or decomposition under the acidic conditions). liverpool.ac.uk
Further functional group transformations could involve modifications of the acetone (B3395972) methyl group, such as halogenation or aldol-type reactions with other carbonyl compounds, provided regioselectivity can be controlled. The reactivity of the enaminone derived from this compound also represents a form of derivatization that enables subsequent heterocyclic synthesis. mdpi.comscilit.com
Kinetic Studies and Mechanistic Elucidation of this compound Reactions
Kinetic studies and mechanistic investigations involving this compound have primarily focused on its reactivity as a nucleophile or reactant in various organic transformations, particularly in carbon-carbon bond-forming reactions like the Mannich reaction and aldol reactions. These studies aim to understand the factors influencing reaction rates and to elucidate the step-by-step processes involved.
Research into the Mannich reaction of this compound with aldehydes, catalyzed by specific organic catalysts, has provided insights into the reaction mechanism. thieme-connect.de The mechanism is understood to involve the formation of an iminium ion intermediate, generated through the protonation of an enecarbamate species. sigmaaldrich.com This iminium ion is then susceptible to nucleophilic attack by a suitable donor, leading to the formation of the Mannich product. ru.nl
Studies have investigated the effect of various factors on the reaction rate and stereoselectivity of these transformations. For instance, the choice of solvent can significantly impact the reaction outcome. Investigations in different solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have shown varying yields and enantiomeric excesses (ee) for reactions involving this compound. researchgate.net Reaction temperature also plays a crucial role, with lower temperatures sometimes leading to a decrease in stereoselectivity. ru.nl The use of specific catalysts has been shown to enhance the reaction rate, often attributed to improved solubility properties of the catalyst. ru.nl
In the context of aldol reactions, the use of the dimethyl acetal of this compound has been explored to improve yields, partly due to the increased stability of the resulting aldol products. ic.ac.uk Mechanistic interpretations in aldol reactions often consider the formation of enolate or enamine intermediates and their subsequent reaction pathways, including the possibility of reversion to the starting ketone or progression to product formation. researchgate.net
Limited studies have also touched upon the photochemistry of related phthalimido compounds, suggesting that some mechanisms might not involve electron transfer. dcu.ie However, detailed kinetic and mechanistic studies specifically on the photochemical reactions of this compound itself are less commonly reported in the immediately available literature.
The complexity of studying chemical kinetics increases with the number of reactants and the presence of competing reactions, as well as the potential lack of complete knowledge about the reaction mechanisms. eolss.net However, the investigations into this compound's reactivity in key transformations like the Mannich and aldol reactions have provided valuable mechanistic insights, highlighting the importance of intermediate species and reaction conditions in controlling both the rate and selectivity of these processes. sigmaaldrich.comthieme-connect.deru.nlresearchgate.netic.ac.uk
Applications of Phthalimidoacetone and Its Derivatives in Advanced Organic Synthesis
Role as a Versatile Intermediate in Medicinal Chemistry
In medicinal chemistry, phthalimidoacetone is recognized as a versatile intermediate for the synthesis of biologically active molecules and pharmacologically relevant scaffolds. Its incorporation into synthetic routes allows for the construction of novel compounds with potential therapeutic properties.
Precursor for Pharmacologically Relevant Scaffolds
The structural features of this compound make it a suitable precursor for building pharmacologically relevant scaffolds. These scaffolds are core structures found in many drugs and biologically active compounds. By incorporating this compound into synthetic strategies, chemists can access these key structural motifs, which can then be further modified to generate libraries of potential drug candidates. The development of new molecules with potential therapeutic applications often involves the synthesis of diverse chemical scaffolds utexas.edu.
Development of Antimalarial Candidates
This compound derivatives have shown promise in the development of antimalarial candidates. Research has explored the synthesis of novel compounds incorporating structural elements derived from or related to this compound for their potential activity against malaria parasites nih.gov. The urgent need for new antimalarial drugs is driven by the emergence of resistance to existing therapies nih.govnih.govanr.fr. Studies have investigated various classes of compounds, including imidazolidinedione derivatives, for their antiplasmodial activity nih.gov. While the direct link of this compound as a starting material in the provided snippets is not explicit, the synthesis of related heterocyclic structures with antimalarial activity suggests a potential role for this compound or similar precursors in this area of research nih.gov.
Applications in Material Science and Functional Materials
Beyond medicinal chemistry, this compound and its derivatives find applications in material science, particularly as building blocks for polymers and dyes and in the development of organic semiconductors. unibo.itnus.edu.sgacspubs.orguconn.educhalmers.se
Building Block for Polymers and Dyes
This compound can serve as a building block for the synthesis of polymers and dyes. Its structure allows for polymerization reactions or functionalization to incorporate chromophoric (color-imparting) properties. The development of polymers with specific functionalities, such as fluorescence, often involves the use of monomers that contain the desired functional groups nih.govresearchgate.netsemanticscholar.orgnih.govrsc.org. This compound's structure suggests its potential in creating polymers or dye molecules with tailored properties.
Integration into Epoxy Resins and Related Compositions
Epoxy resins are a class of thermosetting polymers widely used in various applications including coatings, adhesives, and composites, known for their excellent thermal and mechanical properties, as well as chemical resistance. coppsindustries.commdpi.comnih.gov The curing process of epoxy resins involves the reaction of epoxy monomers or oligomers with curing agents, forming a rigid, cross-linked network. mdpi.comresearchgate.net While the direct integration of this compound into the primary structure of epoxy resins as a monomer or curing agent is not extensively documented in the provided search results, related phthalimide (B116566) structures and nitrogen-containing compounds are known components or modifiers in epoxy systems. For instance, imide groups can contribute to the thermal stability of cured products. researchgate.net Epoxy crosslinkers, which are essential for the curing reaction, often contain functional groups such as hydroxyl, carboxyl, and amino groups. nagase.com this compound, possessing a protected amino group, could potentially be explored for its influence on the curing process or the final properties of epoxy resins, possibly as a modifier or a precursor to a functional additive, although specific research on this application for this compound itself is not detailed in the search results. Derivatives of phthalimide, such as those used in the synthesis of pharmaceuticals and agrochemicals, highlight the potential for structural modifications that could be relevant to polymer applications. cymitquimica.com
Contribution to Agrochemical Research
This compound and its derivatives have relevance in the field of agrochemicals. ontosight.ai Phthalimide derivatives, in general, are utilized as intermediates in the production of various agrochemical compounds, including pesticides and herbicides. cymitquimica.comguidechem.com The inherent structure of this compound, with its protected amino group, makes it a valuable building block for synthesizing nitrogen-containing organic molecules that are often key components of agrochemicals. ontosight.ai While specific examples of this compound's direct use as an agrochemical or a major component are not detailed, its role as a synthetic intermediate for creating diverse nitrogenous compounds underscores its potential contribution to the development of new agrochemical agents. Research in agrochemistry often involves the synthesis of novel organic compounds to identify those with desired biological activities. researchgate.net this compound's versatility in forming C-N bonds and its reactivity with various electrophiles position it as a useful reagent in this synthetic endeavor. guidechem.com
Synthesis of Natural Products and Analogues
This compound serves as a valuable starting material or intermediate in the synthesis of natural products and their analogues. dcu.ie Its utility in this area stems from its protected amino ketone structure, which can be strategically incorporated into more complex molecular architectures. The phthalimido group acts as a convenient protecting group for the nitrogen atom, allowing for various transformations on other parts of the molecule before deprotection to reveal the amine functionality. ontosight.ai This is particularly useful in the synthesis of nitrogen-containing natural products. For example, this compound has been used in Mannich reactions, which are fundamental carbon-carbon bond forming reactions crucial for constructing many natural product scaffolds. sigmaaldrich.comscribd.com The compound has also been involved in reactions leading to the formation of cyclic structures, such as cyclobutane (B1203170) rings found in some natural products. dcu.ie Furthermore, condensation reactions involving this compound have been explored for the synthesis of heterocyclic compounds, which are prevalent in natural products and drug molecules. mdpi.comresearchgate.net The ability to synthesize analogues of natural products is important for structure-activity relationship studies and the development of new therapeutic agents. sioc-journal.cnnih.govnih.gov
Industrial Applications and Process Chemistry
This compound's role in industrial applications is primarily rooted in its use as an intermediate in the synthesis of fine chemicals, particularly pharmaceuticals and agrochemicals. ontosight.aicymitquimica.comguidechem.com Its application in process chemistry involves its utilization in various synthetic routes to produce target molecules efficiently and selectively. The compound's reactivity profile, including its ability to participate in reactions like the Gabriel synthesis for amine preparation (via related phthalimide compounds like potassium phthalimide), makes it a valuable tool in multi-step synthesis on a larger scale. guidechem.com While specific large-scale industrial processes solely centered around this compound are not explicitly detailed, its function as a versatile building block in the production of commercially relevant nitrogenous compounds highlights its importance in the broader chemical industry. researchgate.netsolubilityofthings.com Process chemistry focuses on the development and optimization of chemical processes for manufacturing, emphasizing factors like yield, purity, cost-effectiveness, and environmental impact. This compound's ease of handling and reactivity contribute to its utility in such processes. ontosight.ai Its use in the preparation of amino acids and peptides, which have significant industrial applications in pharmaceuticals, nutrition, and biotechnology, further underscores its role in industrial synthesis. ontosight.ai
Advanced Characterization and Spectroscopic Analysis in Phthalimidoacetone Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with a compound, valuable information about its functional groups, connectivity, and spatial arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. It provides detailed information about the carbon-hydrogen framework and the functional groups present in a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are commonly employed in the structural confirmation of organic molecules. Analysis of the ¹H NMR spectrum of crude reaction mixtures can provide insights into the products formed dcu.ie. ¹³C NMR spectroscopy is particularly useful for identifying different carbon environments within a molecule. The chemical shifts in a ¹³C NMR spectrum span a wider range compared to ¹H NMR, which often allows for the resolution of individual carbon signals libretexts.org. Signals corresponding to carbonyl carbons typically appear furthest downfield (170-220 ppm) due to sp² hybridization and the electronegativity of oxygen libretexts.org. While peak integration in ¹³C NMR is generally not used for quantifying the number of carbons unless the sample is enriched with ¹³C, the chemical shifts and splitting patterns (in coupled spectra) are highly informative for structural elucidation libretexts.org. ¹H-¹³C spin coupling can provide information about the number of protons attached to a carbon atom libretexts.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. It measures the vibrations of bonds within a molecule when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint mmmut.ac.inuc.edu. By analyzing the positions and intensities of the absorption bands in the IR spectrum of phthalimidoacetone, the presence of key functional groups such as carbonyl (C=O) from both the imide and the ketone, and C-H bonds can be confirmed. Typical IR absorption frequencies for carbonyl groups in ketones are in the range of 1710-1720 cm⁻¹, while those in imides are generally higher uc.edunobraintoosmall.co.nz. The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹ uc.edunobraintoosmall.co.nz.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. In MS, the molecule is ionized and then fragmented, and the masses of the resulting ions are detected. The molecular ion peak provides the molecular weight of the compound, while the fragmentation pattern provides structural information wiley-vch.de. Analyzing the MS spectrum of this compound would reveal the molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions resulting from the cleavage of specific bonds within the molecule can be observed. These fragmentation pathways can help confirm the presence of the phthalimide (B116566) and acetone (B3395972) moieties nih.govresearchgate.net. Understanding fragmentation pathways is helpful in prioritizing candidate precursor ions in non-targeted analysis nih.gov.
UV-Vis Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy involves the absorption of ultraviolet and visible light by a molecule, leading to the promotion of electrons from lower to higher energy levels mmmut.ac.inmatanginicollege.ac.inlibretexts.org. This technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb UV-Vis light libretexts.org. This compound contains carbonyl groups and an aromatic ring within the phthalimide moiety, both of which can act as chromophores. UV-Vis spectroscopy can provide information about the electronic transitions occurring within the molecule mmmut.ac.inmatanginicollege.ac.in. It can also be potentially used to study tautomerism, although specific research on the tautomerism of this compound using UV-Vis would be required. Electronic transitions involving π bonds or atoms with non-bonding orbitals typically absorb light in the UV-Vis region libretexts.org.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the elemental composition of a compound velp.comhoriba.comfilab.frintertek.commeasurlabs.com. It typically involves the combustion of a precisely weighed sample and the measurement of the resulting combustion products (e.g., CO₂, H₂O, N₂) to determine the percentage of carbon, hydrogen, and nitrogen present measurlabs.com. This provides a means to verify the empirical formula of the compound and assess its purity velp.comfilab.fr. For this compound, elemental analysis would confirm the theoretical percentage composition of carbon, hydrogen, nitrogen, and oxygen, providing crucial data for confirming the synthesis and purity of the compound velp.commeasurlabs.com. CHNS-O analysis is a common method for determining the content of carbon, hydrogen, nitrogen, sulfur, and oxygen measurlabs.com.
Computational Chemistry and Theoretical Studies on Phthalimidoacetone
Quantum Mechanical (QM) Computations
Quantum mechanical (QM) computations are a class of computational methods used in chemistry to solve the electronic Schrödinger equation for a molecular system. wustl.eduwikipedia.org These calculations provide detailed information about the electronic structure, energy, and properties of molecules at a fundamental level. wustl.eduqcware.com QM methods can range from highly accurate ab initio methods to more computationally efficient semi-empirical approaches and Density Functional Theory (DFT). wustl.eduqcware.comuio.no
Studies on Tautomeric Forms and Relative Stabilities
Tautomerism is a type of structural isomerism where interconvertible forms of a compound exist in equilibrium. The most common type is keto-enol tautomerism, involving the migration of a proton and a pi bond. frontiersin.org The relative stability of tautomers is crucial as it dictates the predominant form of a molecule under specific conditions, influencing its reactivity and interactions. Computational methods, particularly DFT, are frequently employed to study the relative energies and equilibrium constants of different tautomeric forms in various phases, including gas phase and solution. researchgate.netwuxiapptec.com Solvent effects can significantly impact tautomer stability, with polar solvents often stabilizing more polar tautomers due to favorable solute-solvent interactions. wuxiapptec.com
While specific studies on the tautomeric forms and relative stabilities of Phthalimidoacetone were not explicitly found in the provided search results, general principles of tautomerism and computational approaches used for such studies can be applied. Acetone (B3395972), a component of this compound, is known to exhibit keto-enol tautomerism, although the keto form is significantly more stable under normal conditions. The presence of the phthalimide (B116566) group could potentially influence the tautomeric equilibrium of the acetone moiety in this compound.
Conformational Analysis
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.gov Different conformers of a molecule can have varying energies and properties, which can influence its physical, chemical, and biological behavior. Computational methods, such as molecular mechanics, molecular dynamics simulations, and QM calculations, are used to explore the conformational space of a molecule and identify stable conformers and the energy barriers between them. nih.gov The flexibility of the methylene (B1212753) linker and the rotational freedom around the bonds connecting the acetone and phthalimide groups in this compound suggest that it can exist in multiple conformations. Studies on related compounds, such as 5-phthalimido levulinic acid methyl ester, have shown that the phthalimido group can adopt specific orientations relative to other parts of the molecule due to steric and electronic interactions, including intramolecular π-π stacking. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) and affinity of a small molecule (ligand) when bound to a macromolecular target, such as a protein or nucleic acid. mdpi.comopenaccessjournals.comresearchgate.netmdpi.com It is a widely used tool in drug discovery and structural biology to understand molecular interactions and identify potential drug candidates. mdpi.comopenaccessjournals.comresearchgate.netmdpi.com Docking algorithms explore various poses of the ligand within the target's binding site and use scoring functions to estimate the binding energy. openaccessjournals.comresearchgate.net
Binding Mode Analysis with Biological Targets
Binding mode analysis focuses on determining the specific orientation and interactions of a ligand within the binding site of a biological target. This analysis helps to understand how the ligand binds, which residues of the target are involved in the interaction, and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) are formed. mdpi.comopenaccessjournals.comnih.govnih.gov Identifying the correct binding mode is crucial for predicting binding affinity and for rational drug design. openaccessjournals.comnih.gov Molecular docking simulations can employ different approaches, including blind docking, which searches the entire surface of the protein for potential binding sites. mdpi.comnih.gov
While no specific studies on the molecular docking of this compound were found, the compound's structure, containing a phthalimide moiety which is present in various biologically active compounds, suggests its potential to interact with biological targets. Studies on phthalimide analogs have investigated their interactions with plasma proteins like albumin, α1-acid glycoprotein, and gamma globulin using techniques like fluorescence quenching, indicating binding affinity. nih.gov
Ligand-Protein Interaction Studies
Ligand-protein interaction studies using computational methods aim to characterize the forces and interactions that govern the binding of a ligand to a protein. These studies can involve analyzing hydrogen bonds, hydrophobic contacts, π-π stacking, cation-π interactions, and electrostatic interactions between the ligand and the protein residues in the binding site. mdpi.comnih.govmdpi.comyoutube.com Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to assess the stability of the ligand-protein complex over time and to gain more detailed insights into the dynamic nature of the interactions. mdpi.comresearchgate.netchemrxiv.orgmdpi.comfrontiersin.org
Understanding the specific interactions between this compound and potential protein targets would require dedicated computational studies involving docking and potentially MD simulations. General principles of ligand-protein interactions, such as the importance of hydrogen bonding, hydrophobic effects, and shape complementarity, would apply. nih.govmdpi.com
Reaction Mechanism Calculations and Transition State Analysis
Computational chemistry is a powerful tool for studying reaction mechanisms and analyzing transition states. asianpubs.orgsmu.edugithub.ioresearchgate.netnih.gov Reaction mechanism calculations aim to map out the pathway of a chemical reaction, identifying intermediates and the transition states that connect them. asianpubs.orgsmu.eduresearchgate.net A transition state is a high-energy, short-lived molecular configuration that represents the maximum energy point along the reaction pathway between reactants and products. github.ioresearchgate.net Transition state analysis involves determining the structure and energy of the transition state, which provides insights into the activation energy and reaction rate. github.ioresearchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state connects the desired reactants and products. asianpubs.orggithub.io
While no specific reaction mechanism calculations involving this compound were found in the search results, the compound could potentially undergo various reactions, such as nucleophilic additions to the carbonyl group or reactions involving the active methylene hydrogens. Computational studies could be employed to investigate the mechanisms of such reactions, determine activation energies, and analyze the structures of the corresponding transition states. Studies on the photocatalytic degradation of acetone, a related compound, have utilized DFT calculations to investigate reaction mechanisms and transition states. asianpubs.org
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of compounds with their biological or chemical activity. Computational approaches to SAR involve using computational methods to analyze and model these relationships, aiding in the design and prediction of compounds with desired properties. While the provided search results discuss computational SAR studies on various phthalimide derivatives and other compounds, direct computational SAR studies specifically focused on this compound itself in isolation are not explicitly detailed in the snippets.
However, the broader context of computational SAR studies on related compounds provides valuable insights into the methodologies that could be applied to this compound. For instance, computational methods have been used in SAR studies of phthalimide derivatives with bioactivity against Plasmodium falciparum, involving techniques like molecular docking to understand binding modes to biological targets such as the cytochrome bc1 complex. nih.govnih.gov These studies often involve generating and optimizing molecular structures using software and methods like semiempirical PM6 or Density Functional Theory (DFT) calculations to understand their interactions at a molecular level. nih.govresearchgate.net
Prediction of Spectroscopic Data
Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data such as NMR, IR, and UV-Vis spectra. These predictions can be invaluable for confirming the structure of newly synthesized compounds or for understanding the electronic and vibrational properties of molecules.
Although the search results mention experimental spectroscopic data for compounds synthesized using this compound as a starting material, and discuss the use of quantum chemical calculations (like DFT) to predict spectroscopic data for other classes of compounds (such as azo-dyes and heterocyclic systems), specific computational predictions of spectroscopic data for this compound itself are not detailed. researchgate.netmdpi.comresearchgate.net
For example, one study utilized quantum chemical calculations based on DFT to predict 1H NMR chemical shifts for isomers of azo-dye compounds, finding good agreement with experimental data and highlighting the utility of simulated NMR spectra in structural assignment. researchgate.net Another study mentioned the use of hybrid DFT and time-dependent DFT (TD-DFT) calculations to establish the molecular structures of synthesized compounds based on spectral data. researchgate.net Experimental IR and NMR data for compounds derived from this compound are presented, demonstrating the importance of spectroscopy in characterizing these molecules. mdpi.comresearchgate.net
Based on these examples, computational methods could be applied to this compound to predict its own spectroscopic properties. This would involve calculating parameters such as chemical shifts (for NMR), vibrational frequencies (for IR and Raman), and electronic transitions (for UV-Vis). Such theoretical data could then be compared with experimental spectra to aid in identification and conformational analysis of this compound. The accuracy of these predictions depends on the chosen computational method and basis set.
Future Perspectives and Emerging Research Avenues for Phthalimidoacetone
Novel Synthetic Methodologies and Catalytic Systems
Research into novel synthetic methodologies for phthalimidoacetone and its derivatives is an active area. Microwave irradiation has been explored as a method for the condensation of this compound with compounds like N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) to yield enaminones. mdpi.commdpi.comscilit.comresearchgate.net This suggests potential for developing more efficient and environmentally friendly synthesis routes using alternative energy sources and reaction conditions. The use of catalytic systems, particularly in asymmetric synthesis, presents a significant avenue for future research. Organocatalytic asymmetric Mannich reactions involving this compound as a protected amino ketone have shown promise in yielding chiral 1,4-diamine derivatives with good yields and enantioselectivities. researchgate.netrsc.org Further development of such catalytic systems could lead to more selective and efficient routes to complex chiral molecules incorporating the this compound scaffold. scribd.com The exploration of new catalysts, including metal nanoparticles immobilized on molecularly modified surfaces, could offer novel ways to control the activation and transformation of this compound in various reactions. mpg.deunsw.edu.au
Exploration of Untapped Reactivity Patterns
The inherent structure of this compound, with its phthalimide (B116566) group and ketone functionality, offers diverse possibilities for exploring untapped reactivity patterns. Studies have shown its participation in reactions like the Mannich reaction and condensation reactions leading to heterocyclic compounds such as tetrahydropyrimidines, dihydropyridines, triacylbenzenes, and naphthofurans. mdpi.comscilit.comresearchgate.netresearchgate.net Future research could focus on investigating its reactivity under different conditions, such as photocatalysis or electrocatalysis, to unlock new transformations. unsw.edu.au Exploring cascade reactions and multicomponent reactions involving this compound could lead to the efficient synthesis of complex molecular architectures in a single step. The regioselectivity observed in reactions like the Mannich reaction, influenced by the protecting group, indicates potential for controlling reaction outcomes by subtle structural modifications. researchgate.net Further understanding and manipulation of these factors could reveal novel reaction pathways.
Expansion into New Biological and Materials Applications
While this compound is primarily known as a synthetic intermediate, particularly in the preparation of nitrogen-containing compounds, future research may explore its potential in new biological and materials applications. ontosight.ai Its incorporation into diverse heterocyclic systems, some of which have shown biological activity, suggests that derivatives of this compound could be synthesized and evaluated for various biological properties, such as antimicrobial or antitumor activities. researchgate.netresearchgate.net The phthalimide moiety itself is present in compounds with diverse biological activities, hinting at the potential for this compound derivatives to exhibit interesting pharmacological profiles. In materials science, the introduction of the phthalimide group can influence the properties of polymers and other materials. Research could investigate the incorporation of this compound into novel materials with tailored properties for applications such as drug delivery systems or functional polymers.
Development of High-Throughput Synthesis and Screening Techniques
The acceleration of chemical discovery necessitates the development and application of high-throughput synthesis and screening techniques for compounds like this compound and its derivatives. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds for desired properties. sigmaaldrich.comresearchgate.netuio.no Applying HTS to reactions involving this compound could enable the rapid identification of optimal reaction conditions, catalysts, and coreactants for known transformations, as well as the discovery of entirely new reactions. sigmaaldrich.comnih.govrsc.org Automated synthesis platforms can facilitate the creation of diverse libraries of this compound derivatives for screening in various biological or materials science assays. rsc.org This integration of automated synthesis and HTS can significantly reduce the time and resources required for discovering new molecules and reactions.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research to accelerate discovery and optimize processes. mit.eduethz.charxiv.orgrsc.orgrsc.orgsimonsfoundation.org For this compound, AI and ML could be used to predict reaction outcomes, design novel synthetic routes, and identify potential applications. arxiv.orgrsc.orgsimonsfoundation.org ML models can be trained on existing data related to this compound's synthesis and reactivity to predict the yield and selectivity of new reactions. rsc.org AI algorithms could also be employed to design novel this compound-based molecules with desired properties for specific applications, such as targeted therapeutics or functional materials. mit.edu Furthermore, AI can assist in analyzing complex datasets generated from high-throughput screening experiments, enabling the identification of promising candidates and the elucidation of structure-activity relationships. rsc.org The integration of AI and ML with experimental research on this compound holds significant potential for advancing the understanding and utilization of this compound.
Q & A
Q. What are the established synthetic routes for phthalimidoacetone, and how can they be optimized for reproducibility?
this compound is commonly synthesized via the condensation of potassium phthalimide with chloroacetone under reflux conditions. Key methodological considerations include:
- Solvent selection : Use anhydrous solvents (e.g., xylene) to minimize side reactions.
- Reaction monitoring : Track progress via TLC or NMR to identify intermediates (e.g., enaminone formation under microwave irradiation) .
- Yield optimization : Microwave-assisted synthesis (180°C, 20 min) achieves comparable yields (77%) to traditional methods (76% over 8 hours), reducing time and energy .
Table 1 : Synthesis Method Comparison
| Method | Time | Yield | Conditions |
|---|---|---|---|
| Conventional reflux | 8 h | 76% | Xylene, 140°C |
| Microwave-assisted | 20 min | 77% | Solvent-free, 180°C |
Q. How should researchers characterize this compound to confirm purity and structural identity?
- Spectroscopic analysis : Use -NMR to verify the presence of characteristic peaks (e.g., carbonyl groups at ~170 ppm in -NMR) and FT-IR for imide C=O stretches (~1770 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for experimental consistency) .
- Elemental analysis : Confirm empirical formula (CHNO) and compare with theoretical values .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H332, H335) .
- Storage : Keep containers tightly closed (P233) in cool, dry conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?
- Hypothesis-driven troubleshooting : If NMR peaks deviate from expected patterns, consider:
- Steric effects : Bulky substituents may cause signal splitting; simulate spectra using computational tools (e.g., DFT).
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR .
- Comparative analysis : Cross-reference with literature (e.g., Gabriel synthesis byproducts) to identify unanticipated intermediates .
Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield.
- Regression analysis : Correlate reaction parameters with outcomes; report confidence intervals (95% CI) to quantify uncertainty .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points and refine protocols .
Q. How can computational modeling enhance the design of this compound-based bioactive compounds?
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes in pyrazole pathways) to predict binding affinity .
- QSAR studies : Relate substituent electronic properties (Hammett constants) to biological activity, guiding synthetic priorities .
Table 2 : Example QSAR Parameters
| Derivative | LogP | IC (nM) | σ (Hammett) |
|---|---|---|---|
| A | 2.1 | 120 | 0.45 |
| B | 3.2 | 85 | 0.78 |
Q. What strategies mitigate interference in this compound quantification during biological assays?
- Sample preparation : Pre-treat biological matrices (e.g., plasma) with protein precipitation (acetonitrile) to reduce matrix effects .
- Calibration curves : Use internal standards (e.g., deuterated analogs) to correct for instrument drift .
Methodological Guidelines
- Data presentation : Use SI units, significant figures, and annotated spectra in supplementary materials to ensure reproducibility .
- Literature review : Prioritize peer-reviewed journals over commercial databases; cross-validate findings via SciFinder or Web of Science .
- Ethical reporting : Disclose conflicts of interest and adhere to ICH guidelines for experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
